4-((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)benzonitrile
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Overview
Description
4-((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)benzonitrile is a chemical compound that features a unique structure combining an indene moiety with a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)benzonitrile typically involves the reaction of 2-hydroxy-2,3-dihydro-1H-inden-1-one with an appropriate amine and benzonitrile under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
4-((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the nitrile group to an amine.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an amine .
Scientific Research Applications
4-((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)benzonitrile involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-inden-1-one: Shares the indene moiety but lacks the benzonitrile group.
Benzonitrile: Contains the nitrile group but lacks the indene moiety.
Indole derivatives: Similar in structure but with different functional groups and biological activities.
Uniqueness
4-((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)benzonitrile is unique due to its combination of the indene and benzonitrile moieties, which confer specific chemical and biological properties not found in other similar compounds .
Properties
CAS No. |
789-74-2 |
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Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]benzonitrile |
InChI |
InChI=1S/C16H14N2O/c17-10-11-5-7-13(8-6-11)18-16-14-4-2-1-3-12(14)9-15(16)19/h1-8,15-16,18-19H,9H2 |
InChI Key |
VEJVFBVGHOEGLV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)NC3=CC=C(C=C3)C#N)O |
Origin of Product |
United States |
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